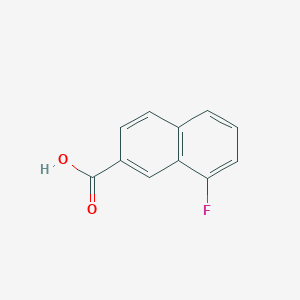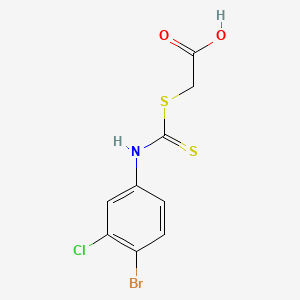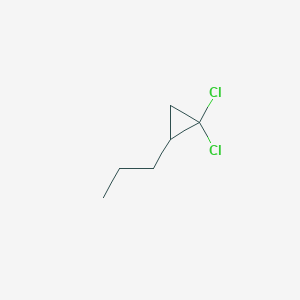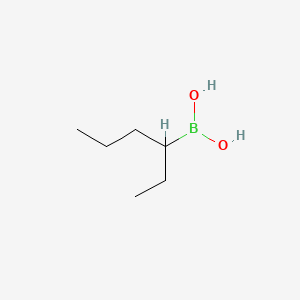![molecular formula C18H21NO3S B14148837 {[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone CAS No. 355818-31-4](/img/structure/B14148837.png)
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and aliphatic groups, which contribute to its diverse reactivity and functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Amino Group: The initial step involves the introduction of the amino group to the 4-(Butan-2-yl)phenyl ring. This can be achieved through nitration followed by reduction.
Sulfonylation: The next step is the sulfonylation of the 4-methylphenyl ring using sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the two intermediates through a condensation reaction, typically using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine Derivatives: Known for their biological activity and use in drug discovery.
Indole Derivatives: Exhibiting diverse biological activities and clinical applications.
Uniqueness
{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone stands out due to its unique combination of aromatic and aliphatic groups, which confer distinct reactivity and functionality compared to other similar compounds.
Propiedades
Número CAS |
355818-31-4 |
|---|---|
Fórmula molecular |
C18H21NO3S |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-(4-butan-2-ylphenyl)-1-(4-methylphenyl)sulfonylformamide |
InChI |
InChI=1S/C18H21NO3S/c1-4-14(3)15-7-9-16(10-8-15)19-18(20)23(21,22)17-11-5-13(2)6-12-17/h5-12,14H,4H2,1-3H3,(H,19,20) |
Clave InChI |
RKDJDRWCAQZHQX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)NC(=O)S(=O)(=O)C2=CC=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


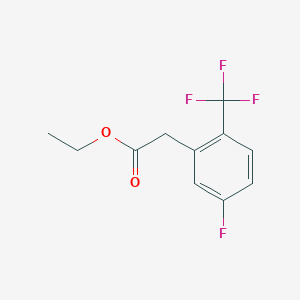
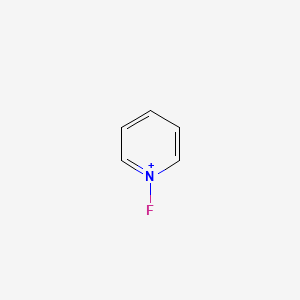
![2-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methoxy]acetic acid](/img/structure/B14148766.png)
![3-Hydroxy-2-phenyl-N-[(1R)-1-phenylpropyl]-4-quinolinecarboxamide](/img/structure/B14148777.png)
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]](/img/structure/B14148785.png)

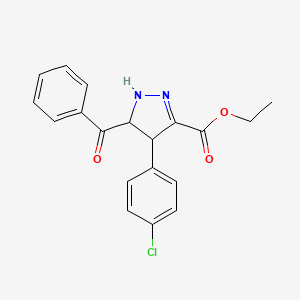
![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,2-dimethylpropanamide](/img/structure/B14148806.png)
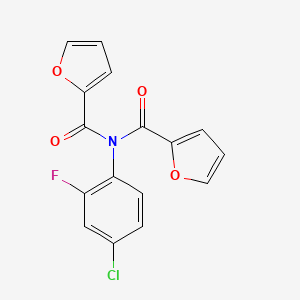
![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)
